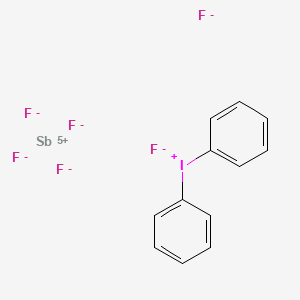
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a hypervalent iodine compound known for its unique chemical properties and applications in various fields of science and industry. This compound is part of the iodonium salts family, which are widely used as reagents in organic synthesis due to their ability to facilitate mild and selective arylation reactions .
Métodos De Preparación
The synthesis of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of diphenyliodonium salts with hexafluoroantimonic acid. The general synthetic route includes the following steps:
Formation of Diphenyliodonium Salt: This is achieved by reacting iodobenzene with a suitable oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of an acid catalyst.
Reaction with Hexafluoroantimonic Acid: The diphenyliodonium salt is then treated with hexafluoroantimonic acid to form the desired iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-).
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound is known for its ability to participate in electrophilic aromatic substitution reactions, where it acts as an arylating agent.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is also used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are typically arylated derivatives of the nucleophiles .
Aplicaciones Científicas De Investigación
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the arylation of various substrates, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Photoinitiators: This compound is used in photoinitiators for polymerization reactions, particularly in the production of photoresists and coatings.
Biological Studies: It is employed in biological studies to investigate the effects of arylation on biological molecules and pathways.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves the transfer of an aryl group to a nucleophile. This process typically occurs through an electrophilic aromatic substitution mechanism, where the iodonium compound acts as an electrophile, facilitating the formation of a new bond between the aryl group and the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) can be compared with other iodonium salts, such as:
Diphenyliodonium Chloride: Similar in structure but uses chloride as the counterion.
Phenyl(2,4,6-trimethylphenyl)iodonium Tetrafluoroborate: Another iodonium salt with different aryl groups and counterion.
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate: Features tert-butyl groups and hexafluorophosphate as the counterion.
The uniqueness of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) lies in its high reactivity and selectivity in arylation reactions, as well as its stability and ease of handling compared to other iodonium salts .
Propiedades
Número CAS |
52754-92-4 |
|---|---|
Fórmula molecular |
C12H10F6ISb |
Peso molecular |
516.86 g/mol |
Nombre IUPAC |
antimony(5+);diphenyliodanium;hexafluoride |
InChI |
InChI=1S/C12H10I.6FH.Sb/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
MQGZQWMSOMMOAC-UHFFFAOYSA-H |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















